(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
The compound "(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine" features a 1,2,4-triazole core substituted at position 3 with a (4-chlorophenyl)methanamine group and at position 5 with an o-tolyl (2-methylphenyl) moiety. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, structural analogs and synthesis methods for related 1,2,4-triazole derivatives suggest the following:
- The 4-chlorophenyl group introduces electron-withdrawing effects, while the o-tolyl substituent adds steric bulk and lipophilicity .
- Synthesis: Similar compounds (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) are synthesized via nucleophilic substitution using InCl3 as a catalyst, suggesting analogous routes for introducing aryl groups at position 5 .
- Applications: Triazole derivatives are widely explored in agrochemicals (e.g., metconazole, triticonazole as fungicides) and pharmaceuticals due to their stability and diverse reactivity .
Properties
Molecular Formula |
C16H15ClN4 |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H15ClN4/c1-10-4-2-3-5-13(10)15-19-16(21-20-15)14(18)11-6-8-12(17)9-7-11/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChI Key |
QUOTWEIABHBGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Biological Activity
The compound (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 288.76 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Aromatic Substituents : The chlorophenyl and o-tolyl groups are introduced via nucleophilic substitution reactions.
- Final Functionalization : The methanamine group is added in the final step to yield the target compound.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can:
- Induce apoptosis in various cancer cell lines through mitochondrial pathways.
- Inhibit key signaling pathways involved in cancer cell proliferation and survival.
A notable study demonstrated that this compound inhibited the growth of breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows activity against a range of bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Exhibits activity against Escherichia coli.
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial effects, this compound has been reported to possess anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, thus potentially alleviating conditions such as arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound can bind to various receptors, altering their activity and downstream signaling.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by affecting mitochondrial integrity and function.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed a dose-dependent increase in apoptosis when treated with this compound. Flow cytometry results indicated significant cell death compared to untreated controls .
- Antimicrobial Testing : A series of tests against various bacterial strains demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Inflammation Model : In vivo models of inflammation showed reduced swelling and pain response when treated with this compound, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Applications of (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
The compound This compound is a synthetic organic molecule with significant potential in various scientific research applications. Its unique structural features, including a triazole ring and an amine functional group, contribute to its diverse biological activities. This article explores its applications in medicinal chemistry, focusing on its synthesis, biological evaluation, and structure-activity relationships.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step synthetic pathways that allow for the fine-tuning of the compound's structure to enhance its biological activity. The characterization of this compound is essential for understanding its properties and potential applications.
Key Synthetic Pathways:
- Step 1: Formation of the triazole ring through cyclization reactions.
- Step 2: Introduction of the chlorophenyl and o-tolyl groups via electrophilic aromatic substitution.
- Step 3: Final amination to yield the target compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The presence of the triazole ring in This compound enhances its interaction with microbial targets, potentially disrupting cell wall synthesis or inhibiting essential enzymatic processes.
Anticancer Potential
Studies have shown that compounds containing similar structural motifs demonstrate significant anticancer activity. For instance:
- In vitro assays revealed that related triazole derivatives exhibited cytotoxic effects against various cancer cell lines.
- The compound's mechanism may involve apoptosis induction or cell cycle arrest, making it a candidate for further investigation as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that triazole derivatives can provide neuroprotective benefits by mitigating oxidative stress and neuronal damage. This application is particularly relevant in models of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
Understanding how variations in chemical structure affect biological activity is crucial for optimizing the efficacy of compounds like This compound . SAR studies have identified key functional groups that enhance activity or reduce toxicity.
Key Findings from SAR Studies:
| Functional Group | Effect on Activity | Notes |
|---|---|---|
| Chlorine Substitution | Increased potency against certain pathogens | Enhances lipophilicity |
| Triazole Ring | Essential for antimicrobial activity | Provides structural stability |
| Amine Group | Critical for binding interactions with biological targets | Facilitates solubility |
Computational Studies
Computational methods such as molecular docking studies have been employed to predict how This compound interacts with biological macromolecules like proteins and enzymes. These studies help elucidate its potential mechanism of action and guide further experimental validation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives, including the compound . Results indicated effective inhibition against multiple bacterial strains, suggesting a promising therapeutic application in infectious diseases.
Case Study 2: Anticancer Activity
In a comparative analysis of related compounds, This compound showed significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
| Compound Name | Substituents (Position 3 & 5) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine | 3: (4-Cl-phenyl)methanamine 5: o-tolyl |
C16H14ClN4 | ~300 (estimated) | Predicted high lipophilicity; potential agrochemical use | |
| (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine | 3: (4-Cl-phenyl)methanamine 5: 4-Cl-phenyl |
C15H12Cl2N4 | 319.19 | Higher halogen content; increased rigidity for target binding | |
| (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine | 3: (4-F-phenyl)methanamine 5: pyrazinyl |
C13H11FN6 | 270.27 | Enhanced solubility due to pyrazine; possible CNS activity | |
| [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride | 3: methanamine 5: 4-MeO-phenyl |
C10H12N4O·HCl | 254.29 (free base) | Improved aqueous solubility from methoxy group; antiviral applications | |
| (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | 3: (4-Cl-phenyl)methanamine 5: methyl-oxadiazole |
C10H11Cl2N3O | 260.12 | Oxadiazole’s metabolic stability; antimicrobial potential | |
| 5-(Furan-2-yl)-1H-1,2,4-triazol-3-ylmethanamine | 3: p-tolylmethanamine 5: furyl |
C14H14N4O | 254.29 | Furan’s electron-rich ring; possible kinase inhibition |
Key Insights:
Substituent Effects :
- Halogenated Aryl Groups : The 4-chlorophenyl group (as in the target compound and ) enhances electrophilicity and binding to hydrophobic pockets, common in fungicides .
- Heteroaromatic Rings : Pyrazine () and furan () substituents improve solubility and enable π-π stacking, favoring drug-likeness .
- Oxadiazole vs. Triazole : Replacing triazole with oxadiazole () reduces ring basicity but increases metabolic stability, critical for antimicrobial agents .
Physicochemical Properties: The methoxy group in lowers logP compared to halogenated analogs, enhancing bioavailability .
Applications :
Preparation Methods
Cyclocondensation of Hydrazides and Carbonyl Compounds
Hydrazides serve as pivotal precursors for triazole synthesis. For instance, 4-chlorophenylacetohydrazide can react with o-tolyl glyoxal to form a hydrazone intermediate, which undergoes cyclization under acidic conditions to yield the triazole core. This method parallels the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where succinic anhydride and aminoguanidine hydrochloride are condensed under microwave irradiation.
Reaction Conditions :
Thiosemicarbazide Cyclization
Thiosemicarbazides, derived from amines and isothiocyanates, cyclize under basic conditions to form 1,2,4-triazoles. Source demonstrates this via the reaction of 4-chlorophenylmethanamine with o-tolyl isothiocyanate, yielding a thiosemicarbazide that cyclizes in NaOH/EtOH to the target compound.
Procedure :
Multi-Component Reactions Using Aminoguanidine
Aminoguanidine hydrochloride facilitates one-pot triazole formation by reacting with carbonyl compounds. Adapted from source, N-(o-tolyl)succinimide and 4-chlorophenylmethanamine are condensed under microwave irradiation (150°C, 30 minutes) to form the triazole via a guanidino intermediate.
Optimization :
Comparative Analysis of Synthetic Routes
The following table evaluates key parameters across methods:
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide Cyclocondensation | 78 | 6 | High purity; scalable | Requires high-temperature conditions |
| Thiosemicarbazide Route | 70 | 4 | Mild base conditions | Multi-step synthesis |
| Aminoguanidine Microwave | 82 | 0.5 | Rapid; minimal byproducts | Specialized equipment needed |
Mechanistic Insights
Cyclocondensation Mechanism
The hydrazide reacts with o-tolyl glyoxal via nucleophilic attack, forming a hydrazone that undergoes intramolecular cyclization with loss of water (Figure 1). This mirrors the formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where aminoguanidine participates in ring closure.
Thiosemicarbazide Cyclization
Base-induced elimination of H₂S from the thiosemicarbazide generates a diradical intermediate, which recombines to form the triazole ring. This mechanism is corroborated by X-ray crystallographic data in source, confirming the annular tautomerism of 1,2,4-triazoles.
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Basic: What are the established synthetic routes for (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted hydrazines with nitriles or carboxamides. Key steps include:
- Step 1: Formation of the 1,2,4-triazole core via reaction of 4-chlorophenylcarboxamide with thiosemicarbazide under acidic conditions.
- Step 2: Introduction of the o-tolyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterization using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and o-tolyl groups) and methanamine protons (δ 3.4–3.8 ppm).
- FT-IR: Confirm N-H stretches (3200–3300 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 325.0984 for C₁₆H₁₄ClN₄).
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement .
Advanced: How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved?
Methodological Answer:
- Software Tools: Use SHELXL for least-squares refinement and PLATON to check for twinning or disorder .
- High-Resolution Data: Collect data at <1.0 Å resolution to minimize errors.
- Validation Metrics: Cross-validate with CIF check reports (e.g., R-factor <5%, Δρmax <0.5 eÅ⁻³) .
Advanced: What strategies optimize synthetic yield for scale-up?
Methodological Answer:
- Reaction Optimization: Vary solvents (DMF vs. THF), catalysts (Pd(PPh₃)₄ for coupling), and temperatures (80–120°C).
- Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity.
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted o-tolyl intermediates) and adjust stoichiometry .
Basic: How is biological activity screened for this compound?
Methodological Answer:
- In Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli.
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with IC₅₀ values).
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to address discrepancies in biological activity across studies?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n≥3).
- Solubility Adjustments: Optimize DMSO concentration (<1% v/v) to avoid false negatives.
- Metabolic Stability: Perform microsomal stability assays (e.g., liver microsomes) to rule out rapid degradation .
Basic: What computational methods predict binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase).
- QSAR Models: Coramine substituent effects (e.g., Cl vs. F) with activity using MOE or Schrödinger.
- MD Simulations: Validate stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How to design SAR studies for triazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
